molecular formula C7H15ClN2O2 B2766724 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride CAS No. 2375249-18-4

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride

Cat. No.: B2766724
CAS No.: 2375249-18-4
M. Wt: 194.66
InChI Key: ZIPRWCCLRAYUMI-KGZKBUQUSA-N
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Description

“2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound has a molecular weight of 194.66 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring. The InChI code for the compound is 1S/C7H14N2O2.ClH/c1-8-7(11)2-5-3-9-4-6(5)10;/h5-6,9-10H,2-4H2,1H3,(H,8,11);1H/t5-,6-;/m1./s1 .

Scientific Research Applications

Green Synthesis and Drug Design

A study by Reddy et al. (2014) discusses environmentally friendly synthesis routes for potential analgesic and antipyretic compounds, showcasing the application of similar chemical structures in drug design. While not directly mentioning the specific compound, this research highlights the broader context of using green chemistry principles in synthesizing compounds with potential medicinal applications (Reddy, Venkata, Reddy, & Dubey, 2014).

Chemical Analysis and Spectroscopy

In a detailed study on the infrared spectrum characteristics of N-methylacetamide, Ji et al. (2020) analyze the amide bands, which are crucial for understanding the structural and electronic properties of similar compounds. This research aids in explaining the formation of the amide infrared spectrum, having implications for organic chemistry, analytical chemistry, and chemical biology studies (Ji, Yang, Ji, Zhu, Ma, Chen, Jia, Tang, & Cao, 2020).

Synthesis and Coordination Chemistry

Klimova et al. (2013) explore the interaction of acetamidine hydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to polymeric coordination complexes. This research illustrates the compound's utility in forming complex structures with potential applications in materials science and coordination chemistry (Klimova, Flores‐Álamo, Klimova, Cortez Maya, & Beletskaya, 2013).

Novel Synthesis Methods

Vorona et al. (2013) developed novel methods for the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, demonstrating the versatility and potential of similar compounds in synthetic organic chemistry. These methods highlight the chemical's role in creating complex molecules with potential pharmacological activities (Vorona, Veinberg, Vikainis, Kuznetsov, Lebedev, Ponomarev, Chernobrovijs, Zvejniece, & Dambrova, 2013).

Medicinal Chemistry Applications

Singh and Umemoto (2011) present the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful synthons for dipeptidyl peptidase IV inhibitors, showcasing the role of related structures in the development of medicinal chemistry applications. This study exemplifies how such compounds can be pivotal in drug discovery and development processes (Singh & Umemoto, 2011).

Future Directions

The pyrrolidine scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research of “2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride” and similar compounds could involve exploring the pharmacophore space more efficiently, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Properties

IUPAC Name

2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-8-7(11)2-5-3-9-4-6(5)10;/h5-6,9-10H,2-4H2,1H3,(H,8,11);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPRWCCLRAYUMI-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C[C@@H]1CNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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